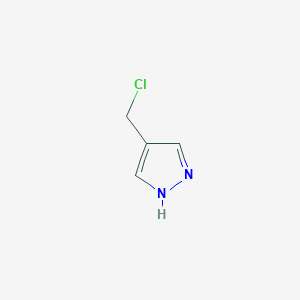

4-(Chloromethyl)-1H-pyrazole

CAS No.: 187097-22-9

Cat. No.: VC6872859

Molecular Formula: C4H5ClN2

Molecular Weight: 116.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 187097-22-9 |

|---|---|

| Molecular Formula | C4H5ClN2 |

| Molecular Weight | 116.55 |

| IUPAC Name | 4-(chloromethyl)-1H-pyrazole |

| Standard InChI | InChI=1S/C4H5ClN2/c5-1-4-2-6-7-3-4/h2-3H,1H2,(H,6,7) |

| Standard InChI Key | CSRWSPHRKUSDRE-UHFFFAOYSA-N |

| SMILES | C1=C(C=NN1)CCl |

Introduction

Structural and Molecular Characteristics

The molecular structure of 4-(chloromethyl)-1H-pyrazole (C₄H₅ClN₂) consists of a five-membered aromatic pyrazole ring with a chloromethyl substituent at the 4-position. Key features include:

-

Aromaticity: The pyrazole ring exhibits resonance stabilization, with delocalized π-electrons contributing to its stability.

-

Electrophilic Sites: The chloromethyl group introduces a reactive center prone to nucleophilic substitution, while the N-H moiety at the 1-position participates in hydrogen bonding.

-

Electronic Effects: The electron-withdrawing chlorine atom polarizes the C-Cl bond, enhancing the electrophilicity of the adjacent methyl group.

Derivatives of this compound often incorporate additional substituents to modulate reactivity. For example, 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole (C₇H₈ClF₃N₂) includes an ethyl group at N-1 and a trifluoromethyl group at C-3, which influence solubility and steric interactions.

Synthetic Routes and Optimization

Chloromethylation Strategies

Reactivity and Functionalization

The chloromethyl group serves as a versatile handle for further derivatization. Key reactions include:

Nucleophilic Substitution

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amines | K₂CO₃, DMSO, 80°C | 4-(Aminomethyl)-1H-pyrazole | 75% | |

| Thiols | Et₃N, CH₃CN, RT | 4-(Methylthio)-1H-pyrazole | 62% |

Mechanistic Insight: The reaction proceeds via an SN2 mechanism, with the nucleophile attacking the electrophilic carbon adjacent to chlorine.

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles, a strategy employed in drug discovery:

-

Example: Reaction with CuI/DIPEA in DMF at 120°C yields pyrazolo[1,5-a]pyrimidine derivatives (63% yield).

Electrophilic Aromatic Substitution

The pyrazole ring undergoes nitration and sulfonation at specific positions:

-

Nitration: HNO₃/H₂SO₄ at 0°C selectively functionalizes the para position of appended phenyl rings.

Future Directions and Research Gaps

While existing studies highlight the versatility of 4-(chloromethyl)-1H-pyrazole derivatives, critical gaps persist:

-

Structural-Activity Relationships (SAR): Systematic studies to correlate substituent effects with bioactivity.

-

In Vivo Toxicology: Limited data on chronic exposure and metabolite profiles.

-

Catalytic Applications: Exploration in cross-coupling reactions (e.g., Suzuki-Miyaura) as a chloromethyl precursor.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume